molecular formula C24H60P4Pt B13145543 Tetrakis(triethylphosphine)platinum

Tetrakis(triethylphosphine)platinum

Cat. No.: B13145543
M. Wt: 667.7 g/mol
InChI Key: DYQNWGKJOFYBID-UHFFFAOYSA-N
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Description

Tetrakis(triethylphosphine)platinum ( 33937-26-7) is an organometallic compound with the molecular formula C24H60P4Pt and a molecular weight of 667.71 g/mol . This air-sensitive complex features a platinum(0) center coordinated by four triethylphosphine ligands, making it a valuable catalyst in various research applications, including hydrosilation and cross-coupling reactions, where it facilitates the formation of new carbon-element bonds. This compound requires strict handling and storage conditions to maintain its stability and efficacy. It must be stored in a freezer under an inert atmosphere, typically at temperatures below -20°C, and requires cold-chain transportation . Researchers should note that it is classified with the hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves and eyeshields, is essential . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C24H60P4Pt

Molecular Weight

667.7 g/mol

IUPAC Name

platinum;triethylphosphane

InChI

InChI=1S/4C6H15P.Pt/c4*1-4-7(5-2)6-3;/h4*4-6H2,1-3H3;

InChI Key

DYQNWGKJOFYBID-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Pt]

Origin of Product

United States

Preparation Methods

Reactions of Tetrakis(triphenylphosphine)platinum(0)

Tetrakis(triphenylphosphine)platinum(0) undergoes several reactions that yield platinum(II) derivatives when exposed to oxidants:

\$$Pt(PPh3)4 + Cl2 \rightarrow *cis*-PtCl2(PPh3)2 + 2PPh_3\$$

With mineral acids, it forms hydride complexes:

\$$Pt(PPh3)4 + HCl \rightarrow trans-PtCl(H)(PPh3)2 + 2PPh_3\$$

The reaction with oxygen produces a dioxygen complex:

\$$Pt(PPh3)4 + O2 \rightarrow Pt(\eta^2-O2)(PPh3)2 + 2PPh_3\$$

This complex serves as a precursor to an ethylene complex:

\$$Pt(\eta^2-O2)(PPh3)2 + C2H4 \rightarrow Pt(\eta^2-C2H4)(PPh3)2 + "NaBH2(OH)_2"\$$

Stability of Palladium Tetrakis(triphenylphosphine)

Palladium tetrakis(triphenylphosphine) prepared by conventional methods loses activity when exposed to air or during storage, even under a nitrogen atmosphere. Stable crystalline palladium tetrakis(triphenylphosphine) can be obtained by washing palladium tetrakis(triphenylphosphine) with hydrocarbon solvents to remove any remaining alcohols.

Data Tables

Since there is no data available regarding tetrakis(triethylphosphine)platinum, data from similar compounds are used.

Powder X-Ray Diffraction Data for Crystalline Palladium Tetrakis(triphenylphosphine)

d (Lattice distance) I/I1 (Relative strength)
4.42 strong
10.45 medium

Powder X-Ray Pattern of the Product

d (Lattice distance) I/I.sub.1 (Relative strength)
4.28 8
4.42 100
9.68 7
10.45 24

Activity Comparison of Palladium Tetrakis(triphenylphosphine)

GB product SM product
Conversion 25.5% 79.9%

Chemical Reactions Analysis

Types of Reactions: Tetrakis(triethylphosphine)platinum undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form platinum(II) or platinum(IV) complexes.

    Reduction: It can be reduced to form lower oxidation state platinum complexes.

    Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new platinum complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chlorine (Cl₂) and oxygen (O₂).

    Reduction: Reducing agents such as hydrogen (H₂) or sodium borohydride (NaBH₄) are used.

    Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands under controlled conditions.

Major Products Formed:

    Oxidation: Platinum(II) chloride complexes or platinum(IV) oxide complexes.

    Reduction: Lower oxidation state platinum complexes.

    Substitution: New platinum complexes with different ligands.

Scientific Research Applications

Tetrakis(triethylphosphine)platinum has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other platinum complexes. It also serves as a catalyst in various organic reactions, including hydrogenation and hydroformylation.

    Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its potential use in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which Tetrakis(triethylphosphine)platinum exerts its effects involves the coordination of the platinum center to various substrates. The triethylphosphine ligands stabilize the platinum center, allowing it to participate in various chemical reactions. The compound can interact with molecular targets such as DNA, proteins, and other cellular components, leading to potential biological effects.

Comparison with Similar Compounds

Key Differences:

Property Pt[P(C₂H₅)₃]₄ Pt(PPh₃)₄
Ligand Bulk Less bulky (PEt₃) More bulky (PPh₃)
Solubility Soluble in polar organics Soluble in nonpolar solvents
Catalytic Activity Higher reactivity in micelle formation Preferred for homogeneous catalysis
Thermal Stability Higher melting points post-Pt insertion Lower decomposition temperature
Applications Supramolecular assemblies Cross-coupling, hydrosilylation

Mechanistic Insights :

  • Pt(PPh₃)₄ is less reactive toward sterically hindered substrates due to bulky PPh₃ ligands, whereas Pt[P(C₂H₅)₃]₄ facilitates faster oxidative additions .
  • In fluoro-olefin reactions, Pt(PPh₃)₄ forms rigid "metallocyclopropane" structures, while Pt[P(C₂H₅)₃]₄ may exhibit greater ligand lability .

cis-Dichlorobis(triethylphosphine)platinum(II) [PtCl₂(PEt₃)₂]

Key Differences:

Property Pt[P(C₂H₅)₃]₄ (Pt⁰) PtCl₂(PEt₃)₂ (Pt²⁺)
Oxidation State Pt⁰ Pt²⁺
Geometry Square planar Square planar
Reactivity Redox-active (e.g., ligand substitution) Inert toward ligand exchange
Applications Catalysis, micelle formation Anticancer drug precursors

Research Findings :

  • PtCl₂(PEt₃)₂ is air-stable and used in medicinal chemistry, whereas Pt[P(C₂H₅)₃]₄ is sensitive to oxidation and requires inert handling .

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Key Differences:

Property Pt[P(C₂H₅)₃]₄ Pd(PPh₃)₄
Metal Center Platinum Palladium
Catalytic Efficiency Lower turnover in cross-couplings Higher efficiency in Suzuki-Miyaura reactions
Cost Higher Lower
Thermal Stability More stable Prone to decomposition at high temps

Mechanistic Insights :

  • Pd(PPh₃)₄ is preferred for carbon-carbon bond formations due to faster oxidative addition rates, while Pt[P(C₂H₅)₃]₄ excels in niche applications like micelle templating .

Biological Activity

Tetrakis(triethylphosphine)platinum, commonly referred to as [Pt(PEt₃)₄], is a platinum(0) complex that has garnered attention for its potential biological activities, particularly in medicinal chemistry and catalysis. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of platinum(II) chloride with triethylphosphine in the presence of a reducing agent, typically sodium borohydride. The reaction is conducted under inert atmospheric conditions to prevent oxidation.

Synthetic Route:

  • Reactants: Platinum(II) chloride (PtCl₂), triethylphosphine (PEt₃), sodium borohydride (NaBH₄).
  • Procedure:
    • Dissolve PtCl₂ in a suitable solvent (e.g., ethanol).
    • Add an excess of triethylphosphine.
    • Slowly introduce NaBH₄ while stirring at room temperature until the reaction completes, yielding a precipitate of this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including DNA and proteins. The coordination of the platinum center with these biomolecules can lead to significant biological effects:

  • DNA Interaction: The compound can bind to DNA bases, resulting in structural modifications that may trigger cellular responses such as apoptosis or cell cycle arrest.
  • Protein Binding: Interactions with proteins can alter their function, potentially affecting signaling pathways involved in cancer progression.

Anticancer Potential

Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines by disrupting cellular processes.

Case Study Highlights:

  • Cell Line Studies: In vitro studies demonstrated that this compound effectively inhibited the growth of human cancer cell lines, including ovarian and lung cancer cells.
  • Mechanistic Insights: The compound was found to induce DNA damage and activate stress response pathways in treated cells, leading to increased apoptosis rates compared to untreated controls.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar platinum complexes:

Compound NameFormulaKey Characteristics
Tetrakis(triphenylphosphine)platinum Pt(PPh₃)₄Exhibits different steric and electronic properties; used in catalysis.
Tris(triphenylphosphine)platinum Pt(PPh₃)₃Less steric hindrance; potential for different biological interactions.
Bis(triphenylphosphine)platinum(II) Pt(PPh₃)₂Cl₂Often used in coordination chemistry; less reactive than tetrakis derivatives.

Research Findings

Recent studies have focused on the catalytic and biological applications of this compound:

  • Catalytic Applications: It serves as an effective catalyst in organic reactions such as hydrogenation and hydroformylation, enhancing selectivity and reaction rates.
  • Biological Investigations: Ongoing research aims to elucidate its full potential as an anticancer agent and its mechanisms of interaction with cellular components.

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